Nitrobiuret
Overview
Description
Nitrobiuret is a chemical compound that belongs to the family of nitroamines and nitroamides. It is a derivative of biuret, which is formed by the nitration of biuret.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrobiuret can be synthesized through the nitration of biuret using nitric acid or mixed acids. The process involves the reaction of biuret with a nitrating mixture, which typically consists of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and acidity, play a crucial role in determining the yield and purity of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and efficiency of the reaction. The nitration mixture is added to biuret in a controlled manner, and the reaction is carried out at a specific temperature to optimize the yield. The resulting this compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Nitrobiuret undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dithis compound.
Reduction: It can be reduced to form biuret or other derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid are used.
Reduction: Reducing agents like hydrogen or metal hydrides are employed.
Substitution: Nucleophiles such as amines or alcohols are used under appropriate conditions.
Major Products Formed
Oxidation: Dithis compound.
Reduction: Biuret and other derivatives.
Substitution: Various substituted this compound compounds.
Scientific Research Applications
Nitrobiuret has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: This compound is used in the production of energetic materials and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of nitrobiuret involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the particular application and the conditions under which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Biuret: The parent compound of nitrobiuret, used in various chemical reactions.
Dithis compound: A more oxidized form of this compound with different reactivity.
Nitroamines: A broader class of compounds that includes this compound and its derivatives.
Uniqueness of this compound
This compound is unique due to its specific combination of nitro and amide groups, which confer distinct reactivity and properties.
Properties
IUPAC Name |
1-carbamoyl-3-nitrourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMSYILLGCPHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329008 | |
Record name | NITROBIURET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-62-8 | |
Record name | NSC79144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NITROBIURET | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITROBIURET | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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